molecular formula C15H9NOS B6376467 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol CAS No. 1261998-82-6

5-[Benzo(b)thiophen-2-yl]-2-cyanophenol

Cat. No.: B6376467
CAS No.: 1261998-82-6
M. Wt: 251.30 g/mol
InChI Key: NDUVYJKJDZMIOD-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]-2-cyanophenol is a heterocyclic compound that contains both a benzothiophene and a cyanophenol moiety Benzothiophenes are known for their broad biological properties and diversified applications in materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction is carried out under moderate to good yields (up to 87%) and involves the use of palladium catalysts and appropriate ligands .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale coupling reactions and cyclization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Specific details on the industrial production of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol are limited, but similar methodologies can be applied.

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(b)thiophen-2-yl]-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenol group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-2-cyanophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-cyanophenol involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The cyanophenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Benzo(b)thiophen-2-yl]-2-cyanophenol is unique due to the presence of both benzothiophene and cyanophenol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NOS/c16-9-12-6-5-11(7-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUVYJKJDZMIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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